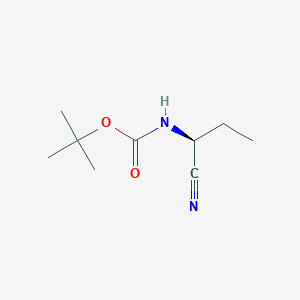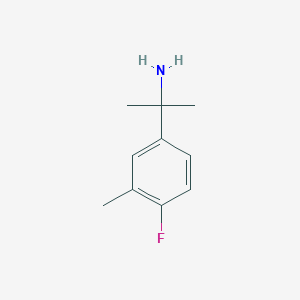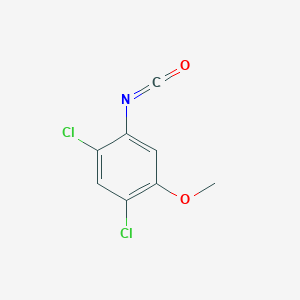
Benzyl (4-hydroxy-2-methoxybutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-hydroxy-2-methoxybutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxy-2-methoxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-2-methoxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to yield the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Benzyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl (4-oxo-2-methoxybutyl)carbamate.
Reduction: Benzyl (4-hydroxy-2-methoxybutyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl (4-hydroxy-2-methoxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of removal under mild conditions.
Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl (4-hydroxy-2-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions. For example, in the presence of strong acids like trifluoroacetic acid, the carbamate group can be protonated and subsequently cleaved to release the amine and carbon dioxide . This property makes it useful as a protecting group in organic synthesis.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxy and methoxy groups.
Tert-butyl carbamate: Features a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis, similar to Benzyl (4-hydroxy-2-methoxybutyl)carbamate.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
属性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
benzyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-17-12(7-8-15)9-14-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |
InChI 键 |
OHNGZAGMNZPPLG-UHFFFAOYSA-N |
规范 SMILES |
COC(CCO)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




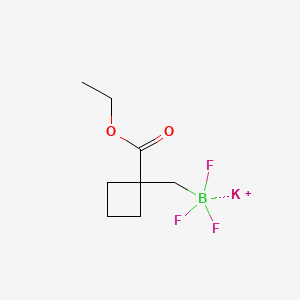

![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
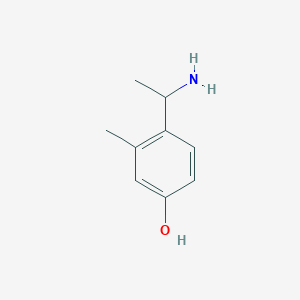
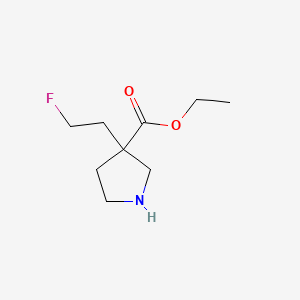
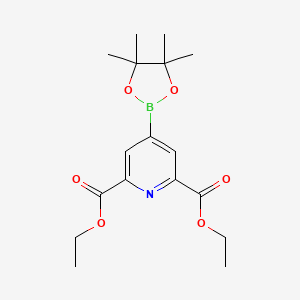
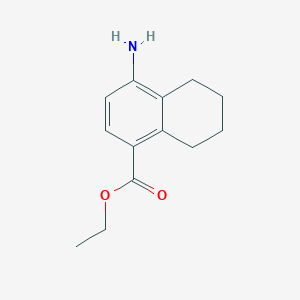
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
